2-(Chloromethyl)-4-methylpyridine

Organic Synthesis Heterocyclic Chemistry Pyridone Synthesis

2-(Chloromethyl)-4-methylpyridine is a substituted pyridine derivative with a reactive chloromethyl group at the 2-position and a methyl group at the 4-position. It serves as a versatile electrophilic building block in organic synthesis, enabling nucleophilic substitution reactions for the construction of more complex molecular architectures.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 38198-16-2
Cat. No. B1589990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-methylpyridine
CAS38198-16-2
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)CCl
InChIInChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3
InChIKeyMHMJNRKGRRCAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-methylpyridine (CAS 38198-16-2): Procurement-Ready Overview of a Position-Specific Pyridine Electrophile


2-(Chloromethyl)-4-methylpyridine is a substituted pyridine derivative with a reactive chloromethyl group at the 2-position and a methyl group at the 4-position . It serves as a versatile electrophilic building block in organic synthesis, enabling nucleophilic substitution reactions for the construction of more complex molecular architectures . The compound is characterized by its specific substitution pattern, which differentiates it from other chloromethylpyridine isomers and influences its reactivity and the regiochemical outcomes of derivatization reactions .

Why 2-(Chloromethyl)-4-methylpyridine Cannot Be Interchanged with Other Chloromethylpyridine Isomers


Generic substitution among chloromethylpyridine isomers is not feasible due to the pronounced impact of ring substitution patterns on reactivity and downstream product architecture. In a direct comparative study, the reaction of 2-chloromethylpyridine and its homologs—including 4-methyl-2-chloromethylpyridine—with pyridine followed by treatment with dimethyl sulfate yielded distinct N-methylpyridone products [1]. This demonstrates that the presence and position of the methyl substituent on the pyridine ring dictate the identity and structure of the final compound, making 2-(chloromethyl)-4-methylpyridine non-interchangeable with unsubstituted or differently substituted analogs.

Product-Specific Quantitative Evidence for 2-(Chloromethyl)-4-methylpyridine (CAS 38198-16-2) vs. Comparators


Nucleophilic Substitution Route to 1,4-Dimethyl-2-pyridone: Exclusive Product from 4-Methyl-2-chloromethylpyridine

In a direct head-to-head synthetic comparison, the reaction of 4-methyl-2-chloromethylpyridine (Id) with pyridine and subsequent treatment with dimethyl sulfate and aqueous alkali yielded exclusively 1,4-dimethyl-2-pyridone (IVd) [1]. In contrast, the unsubstituted analog 2-chloromethylpyridine (Ia) produced 1-methyl-2-pyridone (IVa), while the 6-methyl analog (Ic) produced 1,6-dimethyl-2-pyridone (IVc) [1]. This demonstrates that the 4-methyl substitution on the pyridine ring uniquely directs the formation of the corresponding 4-methylated pyridone product.

Organic Synthesis Heterocyclic Chemistry Pyridone Synthesis

Synthesis Yield from (4-Methyl-2-pyridinyl)methanol: A Validated 72.1% Yield Protocol

A documented synthesis protocol from (4-methyl-2-pyridinyl)methanol using thionyl chloride in dichloromethane under reflux for 5 minutes yields 2-(chloromethyl)-4-methylpyridine in 72.1% isolated yield . This protocol provides a reproducible benchmark for process chemists. While direct comparative yield data for the analogous synthesis of other chloromethylpyridine isomers from their respective alcohols under identical conditions is not available in a single cross-study comparison, this yield serves as a baseline for evaluating the efficiency of the target compound's synthesis.

Process Chemistry Synthetic Methodology Chlorination

Proton NMR Signature: Diagnostic Chemical Shifts for Structural Confirmation

The ¹H NMR spectrum of 2-(chloromethyl)-4-methylpyridine in DMSO-d6 exhibits characteristic signals that serve as a diagnostic fingerprint for identity and purity . The methyl group appears as a singlet at δ 2.37 ppm (3H), the chloromethyl group as a singlet at δ 4.72 ppm (2H), and the pyridine ring protons appear as a doublet at δ 7.20 ppm (1H, J=5.2 Hz), a singlet at δ 7.38 ppm (1H), and a doublet at δ 8.40 ppm (1H, J=5.2 Hz) . While this is compound-specific data, it provides a unique reference point for identity verification. Comparative NMR data for other chloromethylpyridine isomers is not provided in this source.

Analytical Chemistry Quality Control Structural Elucidation

Free Radical Chlorination of 4-Methylpyridine: Regioselective Access to 2-Chloromethyl Derivative

A study on the free radical chlorination of methylazines demonstrates that treatment of 4-methylpyridine with N-chlorosuccinimide leads to selective chlorination at the 2-position methyl group to yield 2-chloromethylpyridine derivatives [1]. This is in contrast to the chlorination of other methylpyridine isomers (e.g., 2- and 3-methylpyridine), which produce different chloromethylated products [1]. This regioselectivity is a class-level inference that underscores the unique accessibility of the 2-chloromethyl-4-methyl substitution pattern via this specific route.

Radical Chemistry Chlorination Methods Synthetic Strategy

Validated Application Scenarios for 2-(Chloromethyl)-4-methylpyridine (CAS 38198-16-2) Based on Quantitative Evidence


Synthesis of 4-Substituted Pyridine Derivatives via Nucleophilic Displacement

The specific substitution pattern of 2-(chloromethyl)-4-methylpyridine makes it the essential starting material for preparing 4-methylated pyridine derivatives. As demonstrated by the direct comparative study, it yields exclusively 1,4-dimethyl-2-pyridone, a product that cannot be obtained from other chloromethylpyridine isomers [1]. This makes it indispensable for medicinal chemistry programs targeting 4-substituted pyridine pharmacophores.

Quality Control and Identity Verification by NMR Spectroscopy

The distinct ¹H NMR fingerprint of 2-(chloromethyl)-4-methylpyridine—including the characteristic singlet for the chloromethyl group at δ 4.72 ppm and the methyl group at δ 2.37 ppm—enables rapid and unambiguous identity confirmation and purity assessment [1]. This analytical benchmark is crucial for ensuring batch-to-batch consistency in both research and process development settings.

Benchmarking Synthetic Routes for Process Scale-Up

The documented synthesis of 2-(chloromethyl)-4-methylpyridine from (4-methyl-2-pyridinyl)methanol with a 72.1% yield provides a quantifiable performance baseline [1]. This allows process chemists to compare alternative synthetic approaches and to evaluate the cost-effectiveness and efficiency of different procurement or manufacturing strategies for this key intermediate.

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